molecular formula C₁₆H₁₄D₄N₂Na₂O₁₄S₂ B1146155 Bis(sulfosuccinimidyl) suberate sodium salt CAS No. 910292-87-4

Bis(sulfosuccinimidyl) suberate sodium salt

Cat. No. B1146155
M. Wt: 576.45
InChI Key:
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Description

Synthesis Analysis

BS3 is synthesized through the reaction of sulfosuccinimidyl with suberic acid derivatives. The process involves the formation of active ester molecules that facilitate the cross-linking of proteins by reacting with amino groups. This synthesis method introduces hydrophilic properties to the molecule, making it suitable for use in aqueous environments without requiring organic solvents or phase transfer catalysts for its application in biological systems (Presentini, 2017).

Molecular Structure Analysis

The molecular structure of BS3 includes a central aliphatic chain (suberate) linked on either end to sulfonate groups, which are responsible for its solubility in water. These sulfonate groups are attached to N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amine groups under physiological conditions. This structure enables BS3 to act as a bifunctional cross-linker, capable of forming stable amide bonds with the amino groups of lysine residues within or between proteins.

Chemical Reactions and Properties

BS3 reacts with primary amine groups to form stable amide bonds, effectively cross-linking proteins. This reaction is highly specific and occurs at physiological pH, making BS3 an ideal cross-linker for studying protein-protein interactions under native conditions. Its ability to cross-link proteins is modulated by factors such as pH, temperature, and the presence of reactive groups, allowing for controlled cross-linking in various experimental setups. The cross-linking efficiency and the stability of the resulting bonds are key chemical properties that make BS3 a valuable tool in molecular biology and biochemistry (Staros, 1982).

Physical Properties Analysis

BS3 is characterized by high solubility in water and biological buffers, owing to its sulfonate groups. This hydrophilic nature facilitates its use in aqueous systems without necessitating organic solvents, which could interfere with biological activities or the integrity of cellular components. The solubility and reactivity of BS3 at physiological pH enhance its utility for in vivo and in vitro experiments, enabling the study of protein interactions in a native environment.

Chemical Properties Analysis

The chemical stability of BS3 in aqueous solutions and its reactivity towards amine groups under mild conditions are crucial for its application in biological research. Its membrane-impermeant nature ensures that cross-linking reactions are limited to extracellular proteins or proteins accessible in fixed or permeabilized cells, without affecting intracellular components. This specificity is instrumental in studying surface proteins, extracellular matrices, and protein complexes in their native context.

Scientific Research Applications

  • Erythrocyte Band 3 Cross-Linking : Treatment of human erythrocytes with bis(sulfosuccinimidyl) suberate led to the formation of covalent dimers and noncovalent tetramers of band 3, a process modulated by ligands occupying the stilbenedisulfonate site. This suggests alternate allosterically modulated quaternary structures of band 3, which may have implications for its transport or ankyrin binding functions (Salhany, Sloan, & Cordes, 1990).

  • Protein Cross-Linking : Bis(sulfosuccinimidyl) suberate was shown to be an efficient protein cross-linker, as demonstrated in experiments with rabbit muscle aldolase and human erythrocytes. Its membrane impermeability makes it suitable for targeting extracytoplasmic membrane protein subunits (Staros, 1982).

  • Enhancing Biomolecule Isolation : A novel platform combining bis(sulfosuccinimidyl) suberate and helix-shaped microchannels improved the isolation of biomolecules from large liquid specimens. This system showed promise in diagnosing diseases like tuberculosis and colorectal cancer (Jin et al., 2020).

  • Peroxidase Conjugation : A method using bis(sulfosuccinimidyl) suberate as a cross-linking reagent in a two-step procedure was developed to create horseradish peroxidase conjugates. This approach resulted in conjugates with preserved biological activities and improved stability (Presentini, 2017).

  • Modulating Red Blood Cell Survival : Treatment of human and murine blood cells with bis(sulfosuccinimidyl) suberate resulted in protein clustering and enhanced phagocytosis by macrophages. This has potential applications in targeted drug delivery systems (Chiarantini et al., 1995).

  • Analysis of Amyloid-β Peptide Behavior : Bis(sulfosuccinimidyl) suberate was used to cross-link amyloid-β peptide oligomers, providing an efficient method to analyze protein aggregation in solution and in phospholipid membranes. This has implications in the study of Alzheimer's disease (Shi et al., 2017).

Safety And Hazards

BS3 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn when handling BS3 .

properties

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421984
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(sulfosuccinimidyl) suberate sodium salt

CAS RN

127634-19-9
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
49
Citations
NL Klyachko, DS Manickam, AM Brynskikh… - … , biology and medicine, 2012 - Elsevier
Formulations of antioxidant enzymes, superoxide dismutase 1 (SOD1, also known as Cu/Zn SOD) and catalase were prepared by electrostatic coupling of enzymes with cationic block …
Number of citations: 92 www.sciencedirect.com
A Alegria-Schaffer - Methods in Enzymology, 2014 - Elsevier
This protocol describes a general protein-to-protein cross-linking procedure using the water-soluble amine-reactive homobifunctional BS 3 (bis[sulfosuccinimidyl] suberate); however, …
Number of citations: 5 www.sciencedirect.com
X Liu, P Liu, X Huo, X Liu, J Liu - Analytica Chimica Acta, 2016 - Elsevier
TiO 2 nanosheets (TNSs) were synthesized and deposited on multi-wall carbon nanotubes (MWCNTs) to form a nano-composite through a hydrothermal method, followed by the …
Number of citations: 8 www.sciencedirect.com
JM Alonso, AAM Bielen, W Olthuis, SWM Kengen… - Applied surface …, 2016 - Elsevier
Alkene-based self-assembled monolayers grafted on oxidized Pt surfaces were used as a scaffold to covalently immobilize oxidase enzymes, with the aim to develop an amperometric …
Number of citations: 21 www.sciencedirect.com
SL Jeppe Knudsen, AS Wai Mac, L Henriksen… - Growth …, 2014 - Taylor & Francis
EGF receptor (EGFR) and its signaling have been investigated for many years, but how its different ligands regulate signaling has not been thoroughly explored. When investigating …
Number of citations: 70 www.tandfonline.com
W Christenson, I Yermolenko, B Plochberger… - Ultramicroscopy, 2014 - Elsevier
Adsorption of fibrinogen on various surfaces produces a nanoscale multilayer matrix, which strongly reduces the adhesion of platelets and leukocytes with implications for hemostasis …
Number of citations: 19 www.sciencedirect.com
X Liu, X Huo, P Liu, Y Tang, J Xu, H Ju - Biosensors and Bioelectronics, 2017 - Elsevier
In this work, an ultrasensitive immunosensing scaffold was structured with TiO 2 nanowire (TiNW) arrays modified with molybdenum (Mo) and MoS 2 flakes by a triplex “etching, doping …
Number of citations: 18 www.sciencedirect.com
M Miyachi, S Ikehira, D Nishiori, Y Yamanoi… - Langmuir, 2017 - ACS Publications
Photosystem II (PSII)-modified gold electrodes were prepared by the deposition of PSII reconstituted with platinum nanoparticles (PtNPs) on Au electrodes. PtNPs modified with 1-[15-(3,…
Number of citations: 24 pubs.acs.org
ZH Chen, YS Wu, MJ Chen, JY Hou, ZQ Ren… - Journal of …, 2013 - Springer
Quantum dots are not widely used in clinical diagnosis. However, the homogeneous time-resolved fluorescence assay possesses many advantages over current methods for the …
Number of citations: 35 link.springer.com
NL Klyachko, MJ Haney, Y Zhao, DS Manickam… - …, 2014 - Future Medicine
Aims: Active targeted transport of the nanoformulated redox enzyme, catalase, in macrophages attenuates oxidative stress and as such increases survival of dopaminergic neurons in …
Number of citations: 93 www.futuremedicine.com

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